![molecular formula C18H22N2O3 B13369894 2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13369894.png)
2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a benzyl group, a cyanoethyl group, and a cyclohexanecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. One common approach is to start with cyclohexanecarboxylic acid, which is then subjected to a series of reactions to introduce the benzyl and cyanoethyl groups. The key steps may include:
Formation of the Benzylamine Intermediate: This can be achieved by reacting benzyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyanoethyl Group: This step involves the reaction of the benzylamine intermediate with acrylonitrile.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the benzyl(2-cyanoethyl)amine with cyclohexanecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyl and cyanoethyl groups can interact with the active sites of enzymes, while the cyclohexanecarboxylic acid moiety can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the benzyl and cyanoethyl groups.
Benzylamine: Contains the benzyl group but lacks the cyclohexanecarboxylic acid moiety.
Acrylonitrile: Contains the cyanoethyl group but lacks the benzyl and cyclohexanecarboxylic acid moieties.
Uniqueness
2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyl and cyanoethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
2-[benzyl(2-cyanoethyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H22N2O3/c19-11-6-12-20(13-14-7-2-1-3-8-14)17(21)15-9-4-5-10-16(15)18(22)23/h1-3,7-8,15-16H,4-6,9-10,12-13H2,(H,22,23) |
InChIキー |
SZHHVPOCAABCBR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C(=O)N(CCC#N)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369814.png)
![2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13369817.png)
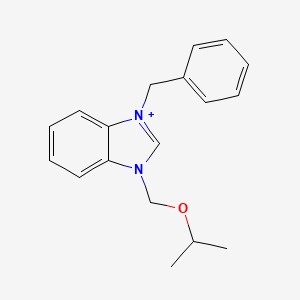
![Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13369831.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369833.png)
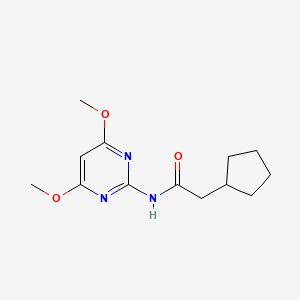
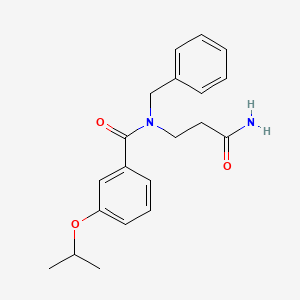
![isopropyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13369848.png)
![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)
![6-(3-Fluorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369857.png)
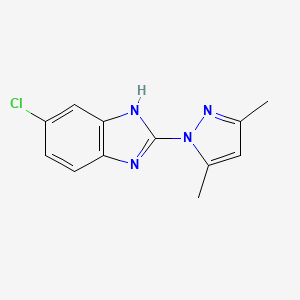
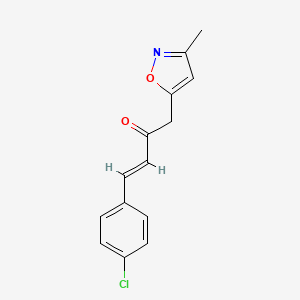
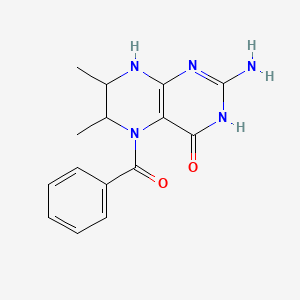
![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
